molecular formula C25H24N2O5 B13159084 3-[[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]methyl]furan-2-carboxylic acid

3-[[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]methyl]furan-2-carboxylic acid

Cat. No.: B13159084
M. Wt: 432.5 g/mol
InChI Key: RLUMDERZQJRAFE-UHFFFAOYSA-N
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Description

3-[[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]methyl]furan-2-carboxylic acid is a complex organic compound that features a furan ring, a piperazine moiety, and a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis and other organic synthesis applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]methyl]furan-2-carboxylic acid typically involves multiple steps:

    Fmoc Protection: The piperazine moiety is protected with the Fmoc group using Fmoc chloride in the presence of a base such as sodium carbonate.

    Furan Ring Formation: The furan ring is introduced through a cyclization reaction involving appropriate precursors.

    Coupling Reaction: The protected piperazine is then coupled with the furan-2-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers and large-scale reactors can facilitate the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

3-[[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]methyl]furan-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide synthesis.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential as a drug delivery agent and in the development of therapeutic peptides.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-[[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]methyl]furan-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can facilitate the compound’s binding to these targets, while the piperazine moiety can enhance its solubility and stability. The furan ring may participate in π-π interactions with aromatic residues in proteins, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Asp(OAll)-OH: An aspartic acid derivative with an Fmoc protection group.

    Fmoc-allyl-Gly-OH: A glycine derivative with an Fmoc protection group.

    Fmoc chloride: A reagent used for Fmoc protection in peptide synthesis.

Uniqueness

3-[[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]methyl]furan-2-carboxylic acid is unique due to its combination of a furan ring, a piperazine moiety, and an Fmoc group. This combination provides distinct chemical properties, such as enhanced stability, solubility, and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C25H24N2O5

Molecular Weight

432.5 g/mol

IUPAC Name

3-[[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]methyl]furan-2-carboxylic acid

InChI

InChI=1S/C25H24N2O5/c28-24(29)23-17(9-14-31-23)15-26-10-12-27(13-11-26)25(30)32-16-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-9,14,22H,10-13,15-16H2,(H,28,29)

InChI Key

RLUMDERZQJRAFE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=C(OC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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